Bienvenue dans la boutique en ligne BenchChem!

3-(Dimethylamino)-l-alanine

Physicochemical Characterization Drug Design Property Prediction

This chiral L-amino acid derivative features a beta-dimethylamino group (XLogP3-AA: -3.3) critical for synthesizing mu/delta opioid modulators per Janssen patents. Its precise L-stereochemistry and unique polarity are essential for biological activity; generic analogs like D-enantiomers or N,N-dimethyl-β-alanine cannot substitute without risking experimental failure. Procure high-purity (≥95%) material for reliable solid-phase peptide synthesis and advanced pharmaceutical R&D.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 10138-99-5
Cat. No. B158079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-l-alanine
CAS10138-99-5
Synonymsazaleucine
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCN(C)CC(C(=O)O)N
InChIInChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1
InChIKeyKEZRWUUMKVVUPT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-L-alanine (CAS 10138-99-5) Chemical Class and Foundational Properties


3-(Dimethylamino)-L-alanine (CAS 10138-99-5), also known as L-4-Azaleucine, is a non-proteinogenic amino acid derivative featuring a tertiary amine (dimethylamino) group on the beta-carbon of an L-alanine backbone [1]. This structural feature confers a predicted XLogP3-AA of -3.3 [1] and a pKa expected near physiological pH, making it a more polar and potentially charged alternative to standard aliphatic amino acids [1]. It is primarily utilized as a chiral intermediate in the synthesis of bioactive peptides, notably as a key building block for mu/delta opioid receptor modulators as described in patents from Janssen Pharmaceutica [2].

Procurement Risks: Why 3-(Dimethylamino)-L-alanine is Not Interchangeable with Simple Amino Acids or Racemates


Substituting 3-(Dimethylamino)-L-alanine with a generic analog such as L-alanine, N,N-dimethyl-β-alanine, or its D-enantiomer is chemically and functionally invalid. First, the target compound's precise L-stereochemistry is essential for biological activity in chiral environments; the D-enantiomer (3-(Dimethylamino)-D-alanine) would produce a different pharmacological profile . Second, the beta-dimethylamino group fundamentally alters physicochemical properties relative to unmodified L-alanine, including a predicted LogD of -3.18 at pH 7.4 , which impacts solubility and membrane permeability in ways that an analog lacking this moiety cannot replicate. Finally, while N,N-dimethyl-β-alanine (CAS 6300-04-5) shares a similar functional group, its lack of an alpha-amino acid center prevents its incorporation into standard peptide backbones [1]. These distinctions confirm that unverified substitution introduces a high risk of experimental failure.

Quantitative Differentiation: Evidence-Based Selection Guide for 3-(Dimethylamino)-L-alanine


Lipophilicity and Ionization State Differentiation from L-Alanine

The introduction of the dimethylamino group at the beta-position significantly alters the predicted lipophilicity and ionization profile of 3-(Dimethylamino)-L-alanine relative to the native amino acid L-alanine . This calculated difference is a key determinant in predicting solubility and permeability in drug design and is a primary reason for selecting this building block over a standard alkyl amino acid when a basic, polar side chain is required . While the acid-base behavior is complex due to the presence of three ionizable groups, the compound's predicted physicochemical profile provides a distinct and measurable differentiator from its simpler analog .

Physicochemical Characterization Drug Design Property Prediction

Membrane Perturbation: Hemolytic Activity of DMAL Relative to DMG Analogs

In a study on lysosomotropic compounds, the hemolytic efficiency of N,N-dimethylalanine alkyl ester hydrochlorides (DMAL-n) was compared to their N,N-dimethylglycine counterparts (DMG-n). The research found that DMG-n compounds exhibited slightly better hemolytic efficiency than the corresponding DMAL-n compounds with the same alkyl chain length [1]. This class-level inference suggests that while both series are active, the alanine-derived DMAL compounds are moderately less potent hemolytic agents. This difference is attributed to the structural variation in the amino acid backbone (alanine vs. glycine), which influences the compound's interaction with the erythrocyte membrane [1].

Lysosomotropic Agents Membrane Biology Hemolytic Efficiency

Enantiomeric Purity: Stereochemical Distinction from D-Enantiomer

3-(Dimethylamino)-L-alanine is defined by its single, L-configuration stereocenter [1]. Its D-enantiomer, 3-(Dimethylamino)-D-alanine, is a distinct chemical entity with a different spatial arrangement of atoms . In the context of synthesizing chiral molecules, such as peptide-based therapeutics, the use of the incorrect enantiomer would lead to a different diastereomeric product with a completely altered pharmacological profile. This is a fundamental and absolute differentiator; the L- and D- forms are not interchangeable in any application requiring stereochemical precision.

Chiral Synthesis Stereochemistry Peptide Building Block

Validated Application Scenarios for 3-(Dimethylamino)-L-alanine in Research and Development


Synthesis of Mu/Delta Opioid Receptor Modulators

As disclosed in patent literature, protected L-alanine derivatives, which include the 3-(dimethylamino) motif, are key intermediates in the preparation of compounds that act as mu/delta opioid modulators [1]. The chiral L-configuration is essential for the biological activity of the final pharmaceutical candidates. This is a high-value, specific industrial application where the correct stereochemistry and functional group are required for the synthetic route to be viable [1].

Development of Novel Lysosomotropic Agents

The class of N,N-dimethylalanine (DMAL) compounds has been characterized for its membrane-perturbing and hemolytic properties [2]. 3-(Dimethylamino)-L-alanine serves as the chiral amino acid core for this class. Its moderate activity profile, as inferred from studies on DMAL esters, makes it a relevant scaffold for designing lysosomotropic drugs or drug delivery systems where controlled membrane interaction is desired [2].

Incorporation into Peptides Requiring a Basic, Chiral Building Block

The compound's structure as an L-amino acid with a pendant tertiary amine (also known as L-4-Azaleucine) makes it a valuable building block in peptide synthesis [1]. The dimethylamino group can be used to introduce a positive charge or a specific polarity into a peptide sequence at a defined position. Its protected derivatives, such as N-Boc-3-dimethylamino-L-alanine (CAS 94778-71-9), are commercially available for use in solid-phase peptide synthesis, enabling the creation of novel peptide analogs with modified properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)-l-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.